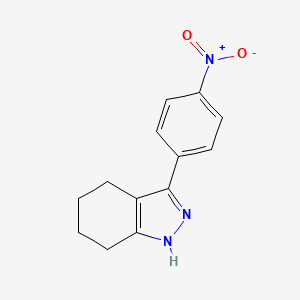
3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol es un compuesto heterocíclico que contiene tanto un grupo indazol como un grupo nitrofenilo. Los derivados de indazol son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas . La presencia del grupo nitrofenilo aumenta la reactividad del compuesto y su potencial para diversas transformaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 4-nitrofenilhidrazina con ciclohexanona en presencia de un catalizador ácido. La reacción procede a través de la formación de un intermedio de hidrazona, que luego experimenta ciclación para formar el anillo de indazol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza del producto. Además, el uso de principios de química verde, como reacciones sin disolventes y catalizadores reciclables, puede hacer que el proceso sea más respetuoso con el medio ambiente .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones de hidrogenación.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indazol, particularmente en las posiciones 1 y 2.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación se puede llevar a cabo utilizando paladio sobre carbono como catalizador.
Productos principales formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de derivados de indazol halogenados o sulfonilados.
Aplicaciones Científicas De Investigación
3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol ha sido estudiado para diversas aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antiviral.
Medicina: Explorado por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de 3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones redox, mientras que el anillo de indazol puede interactuar con varias enzimas y receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 4-nitrofenilhidrazina
- Ciclohexanona
- Derivados de indazol
Singularidad
3-(4-nitrofenil)-4,5,6,7-tetrahidro-1H-indazol es único debido a su combinación de las unidades nitrofenilo e indazol. Esta combinación imparte una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14-15-13/h5-8H,1-4H2,(H,14,15) |
Clave InChI |
KYLMIBVRTYEJSD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)


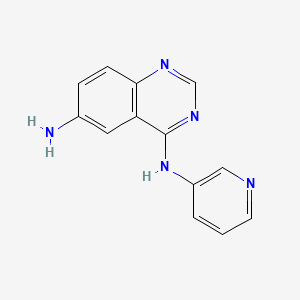

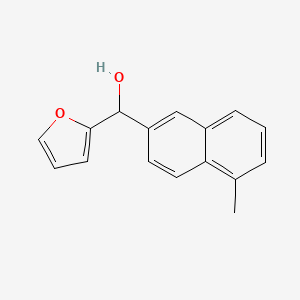
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
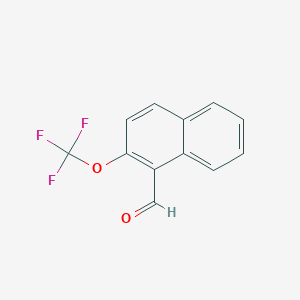
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
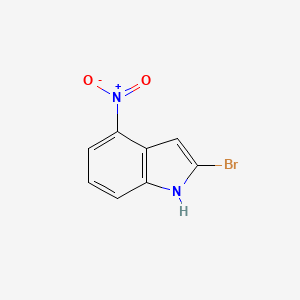
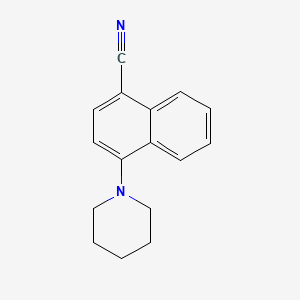
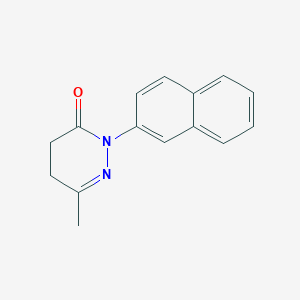
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
